molecular formula C14H16N2O6 B14670069 5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 50846-63-4

5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B14670069
CAS No.: 50846-63-4
M. Wt: 308.29 g/mol
InChI Key: ZCWHBQADJCQMLH-UHFFFAOYSA-N
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Description

5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic compound known for its diverse applications in medicinal chemistry. It is structurally characterized by a pyrimidine ring substituted with a trimethoxyphenyl group, which contributes to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with β-methoxypropionitrile in the presence of sodium methoxide. The mixture is refluxed and then chilled to induce crystallization . Another method involves stirring and heating the reactants under reflux conditions, followed by filtration to obtain the desired product .

Industrial Production Methods

For industrial production, the synthesis process is scaled up with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines and their derivatives, which can have enhanced biological activities .

Scientific Research Applications

5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:

Mechanism of Action

The primary mechanism of action involves the inhibition of dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate. This inhibition disrupts the production of nucleic acids and proteins, leading to the antibacterial and antiprotozoal effects of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

50846-63-4

Molecular Formula

C14H16N2O6

Molecular Weight

308.29 g/mol

IUPAC Name

5-[(3,4,5-trimethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C14H16N2O6/c1-20-9-5-7(6-10(21-2)11(9)22-3)4-8-12(17)15-14(19)16-13(8)18/h5-6,8H,4H2,1-3H3,(H2,15,16,17,18,19)

InChI Key

ZCWHBQADJCQMLH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2C(=O)NC(=O)NC2=O

Origin of Product

United States

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